![molecular formula C21H16N4O4 B2872010 Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate CAS No. 950256-05-0](/img/structure/B2872010.png)

Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

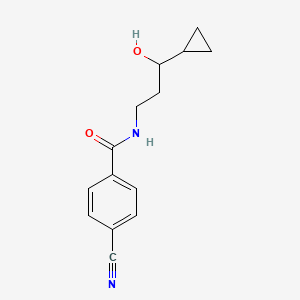

The synthesis of triazole compounds, which include “Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate”, has been extensively studied . Triazole compounds are synthesized by condensation of 2-furoylmethyl and 2-thenoylmethyl acetates with benzaldehyde under the conditions of Weidenhagen reaction .Molecular Structure Analysis

The molecular structure of “Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate” is complex, with a molecular weight of 388.383. The structure includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds, including “Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate”, are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Research demonstrates the versatility of triazole derivatives in synthetic chemistry, offering pathways to compounds with potential biological activities. For instance, studies have shown the utility of triazole compounds in the synthesis of novel molecules with potential as antiplatelet agents, indicating a process beginning with methyl 2-furoate and leading through a series of reactions to yield compounds with triazole core structures. These compounds' synthesis involves intricate steps including cyclization, reduction, and functional group modifications, showcasing the chemical versatility and potential for creating derivatives with varied biological activities (湯先佑, 2006).

Biological Activities

Triazole derivatives exhibit a broad spectrum of biological activities. For example, research into the synthesis and evaluation of triazole compounds for brine shrimp cytotoxicity assay has been conducted, revealing insights into the compounds' potential biological impacts. These studies often involve complex synthetic pathways but provide crucial data on the reactivity and possible applications of triazole derivatives in medicinal chemistry and bioactive molecule development (M. N. Ahmed et al., 2016).

Safety And Hazards

The safety and hazards associated with “Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate” are not specified in the available data. It is intended for research use only and is not intended for human or veterinary use.

Orientations Futures

The future directions for the study of “Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate” and similar compounds could include further exploration of their synthesis, properties, and potential applications . The development of new methods for processing these compounds could also be a focus of future research .

Propriétés

IUPAC Name |

methyl 2-[[5-(furan-2-yl)-1-phenyltriazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4/c1-28-21(27)15-10-5-6-11-16(15)22-20(26)18-19(17-12-7-13-29-17)25(24-23-18)14-8-3-2-4-9-14/h2-13H,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBIBAAXGPXECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2871931.png)

![3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2871934.png)

![7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2871935.png)

![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2871940.png)

![1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B2871941.png)

![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2871946.png)

![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)

![(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2871950.png)